molecular formula C12H16N2 B577862 1-Benzyl-1,6-diazaspiro[3.3]heptane CAS No. 1223573-42-9

1-Benzyl-1,6-diazaspiro[3.3]heptane

Cat. No.: B577862
CAS No.: 1223573-42-9
M. Wt: 188.274
InChI Key: CNNOPAFADPEJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1,6-diazaspiro[3.3]heptane is a valuable spirocyclic building block in medicinal chemistry, increasingly employed as a three-dimensional bioisostere for piperazine rings in drug discovery efforts . The integration of the diazaspiro[3.3]heptane core into small molecule candidates is a established strategy to enhance their properties. This structural modification introduces conformational rigidity, which can improve target selectivity and reduce off-mechanism cytotoxicity . Furthermore, it can lead to improved aqueous solubility and help position substituents into unique chemical space, optimizing interactions with biological targets . This scaffold has proven its utility in the development of targeted therapeutics, most notably as a core component in inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) . It also serves as a key synthetic intermediate for accessing more complex molecules, including carbon-13 isotopologs that are challenging to prepare by other means, thereby supporting advanced pharmacological and metabolic studies . For Research Use Only. Not for Human Use.

Properties

IUPAC Name

1-benzyl-1,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12/h1-5,13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNOPAFADPEJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CNC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1,6-diazaspiro[3.3]heptane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor under basic conditions to form the spirocyclic core. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-Benzyl-1,6-diazaspiro[3.3]heptane has several applications in scientific research:

Chemistry :

  • Used as a building block for synthesizing more complex spirocyclic compounds.
  • Serves as a ligand in coordination chemistry.

Biology :

  • Investigated for its potential as a scaffold in drug design, particularly for targeting central nervous system disorders.
  • Explored for its bioactive properties, including antimicrobial and anticancer activities.

Medicine :

  • Potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.
  • Studied for its ability to induce apoptosis in cancer cells and inhibit specific enzymes involved in metabolic pathways.

Industry :

  • Utilized in the development of novel materials with unique mechanical and chemical properties.

Antimicrobial Activity

This compound has shown promising antimicrobial properties in vitro. Preliminary studies indicate that it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Anticancer Properties

Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have demonstrated significant reductions in cell viability in various cancer cell lines.

Neuropharmacological Effects

Interaction studies have focused on the compound's binding affinity to neurotransmitter receptors, suggesting it may modulate receptor activity and exhibit therapeutic effects in neurological conditions.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateYesYes
2-Benzyl-2,6-diazaspiro[3.3]heptanHighModerateYes
2-Methyl-2,6-diazaspiro[3.3]heptanLowNoNo

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

Case Study 1: Inhibition of Soluble Epoxide Hydrolase (sEH)

A study investigated the effects of various diazaspiro compounds on sEH activity and found that this compound exhibited significant inhibition, suggesting potential use in treating inflammatory diseases.

Case Study 2: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound against breast cancer cell lines and observed a notable reduction in cell viability at concentrations above 10 µM.

Mechanism of Action

The mechanism of action of 1-Benzyl-1,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The benzyl group can enhance lipophilicity, facilitating the compound’s ability to cross biological membranes and reach its site of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Spirocyclic Chemistry

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one
  • CAS : 1349199-71-8
  • Molecular Weight : 356.44 g/mol
  • Key Features : The tosyl (p-toluenesulfonyl) group introduces steric bulk and electron-withdrawing effects, altering reactivity compared to the parent compound. This derivative is used in targeted drug discovery for its improved stability and binding specificity .
6-Boc-1,6-diazaspiro[3.3]heptane
  • Key Features : The tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses .
Spiroisoxazoline Derivatives (YA2 and YA3)
  • Example: (5S)-6-Benzyl-8,8-dimethyl-1-oxa-3-phenyl-2,6-diazaspiro{4.4}non-2-ene-7,9-dione (YA2)
  • Molecular Weight : 366.4 g/mol
  • Key Features: Incorporates an isoxazoline ring, conferring distinct electronic and steric profiles.

Physicochemical and Functional Comparisons

Compound Molecular Weight (g/mol) Key Substituents Applications Purity
1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride 261.19 Benzyl, HCl salt Organic synthesis, drug intermediates ≥95%
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one 356.44 Tosyl group Targeted drug discovery >95%
YA2 (Spiroisoxazoline) 366.4 Isoxazoline, benzyl Anticancer research N/A
This compound oxalate 278.13 Oxalate salt Material science, stability studies ≥97%

Commercial Availability and Cost

  • This compound hemioxalate (CAS 1223573-42-9) is priced at ~7,230元/g (China), reflecting its niche research use .
  • Derivatives like 6-tosyl variants are typically custom-synthesized, with costs influenced by functional group complexity .

Biological Activity

1-Benzyl-1,6-diazaspiro[3.3]heptane (BDH) is a bicyclic compound characterized by its unique spiro structure, which integrates a benzyl group with a diazaspiro framework. This compound has attracted attention in various scientific fields due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂, with a molecular weight of 206.30 g/mol. The presence of nitrogen atoms within its structure allows for diverse reactivity and interaction with biological targets.

The precise mechanism of action for BDH remains largely unexplored; however, preliminary studies indicate potential interactions with neurotransmitter receptors and other molecular targets. The compound's unique spirocyclic structure may enhance its binding affinity and selectivity towards these targets.

Biological Activities

  • Antimicrobial Activity :
    • BDH has shown promising antimicrobial properties in vitro, potentially due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
  • Anticancer Properties :
    • Research indicates that BDH may induce apoptosis in cancer cells through the activation of specific signaling pathways, although detailed mechanisms are yet to be elucidated .
  • Neuropharmacological Effects :
    • Interaction studies have focused on BDH's binding affinity to neurotransmitter receptors, suggesting it may modulate receptor activity and exhibit therapeutic effects in neurological conditions .

Table 1: Summary of Biological Activities and Findings

Activity Findings References
AntimicrobialEffective against various bacterial strains; disrupts cell membranes
AnticancerInduces apoptosis in specific cancer cell lines; activates signaling pathways
NeuropharmacologicalModulates neurotransmitter receptor activity; potential therapeutic effects

Notable Research Studies

  • A study published in MDPI explored the pharmacological properties of diazaspiro compounds, including BDH, highlighting its potential as a scaffold for drug design due to its structural characteristics .
  • Another investigation focused on the synthesis and biological evaluation of related diazaspiro compounds, noting their efficacy against various biological targets .

Synthesis Methods

The synthesis of this compound typically involves several methods, including reductive amination and coupling reactions. These methods vary in efficiency and yield based on the specific conditions employed during synthesis.

Table 2: Synthesis Methods Overview

Method Description
Reductive AminationInvolves amine and carbonyl compounds under reducing conditions
Coupling ReactionsUtilizes aryl halides with protected amines via Pd-catalyzed cross-coupling
Nucleophilic SubstitutionExploits nitrogen atoms for creating more complex molecules

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-1,6-diazaspiro[3.3]heptane, and how are intermediates optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of azetidine precursors. For example, a nitrile intermediate (e.g., 18 in ) is reduced with DIBAL at −78°C, followed by nosylation and cyclization under basic conditions (K₂CO₃ in acetonitrile at 60°C). Yield optimization relies on controlled stoichiometry (e.g., 5.0 equiv DIBAL) and purification via silica gel chromatography (hexanes:EtOAc = 70:30) . Key intermediates like trityl-protected derivatives (e.g., ent-14a ) are isolated in ~72% yield using CHCl₃ as a solvent .

Q. How is structural confirmation of this compound achieved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, the 1H^1H NMR spectrum of a related spiroazetidine (19 ) shows distinct signals at δ 7.95–6.97 ppm for aromatic protons and δ 4.92–3.15 ppm for spirocyclic protons, while HRMS confirms the molecular ion [M + Na]+^+ at m/z 832.1669 . Stereochemical assignments may require 2D NMR techniques like NOESY or X-ray crystallography (not explicitly cited in evidence) .

Advanced Research Questions

Q. What strategies enable stereochemical control during asymmetric synthesis of diazaspiro[3.3]heptane derivatives?

  • Methodological Answer : Chiral auxiliaries, such as tert-butylsulfinyl groups, direct stereochemistry. In , compound 4n is synthesized using LiAlH₄ reduction and NaH-mediated cyclization, achieving enantiomeric purity ([α]D20_{D}^{20} = −7.00). Stereochemical outcomes are validated via 13C^{13}C NMR and optical rotation data . For spirocyclic amines (e.g., 5 ), HCl-mediated deprotection retains configuration ([α]D20_{D}^{20} = −22.00), confirmed by retention of benzhydryl and phenyl substituents in NOE experiments .

Q. How can conflicting spectroscopic data for spirocyclic intermediates be resolved?

  • Methodological Answer : Contradictions often arise from dynamic conformational changes or impurities. For example, partial cyclization of nosylated amines ( ) may produce overlapping LCMS peaks. Resolution involves iterative purification (e.g., Rochelle’s salt extraction) and monitoring reaction progress via LCMS at critical stages (e.g., 3-hour checkpoints for cyclization completion) . Comparative analysis with enantiopure standards (e.g., ent-19 ) can distinguish diastereomers .

Q. What role do diazaspiro[3.3]heptane scaffolds play in drug discovery, and how are their bioactivities profiled?

  • Methodological Answer : These scaffolds are used as rigid cores for targeting GPCRs or kinases. highlights their utility in selective H₂ antagonists and sEH inhibitors. Bioactivity profiling involves functional assays (e.g., enzyme inhibition IC₅₀) and ADMET studies. For example, gem-difluoro variants ( ) are screened for metabolic stability using liver microsomes, while spirothiazaspiro[3.3]heptane derivatives ( ) are evaluated as pan-CDK inhibitors via kinase panel assays .

Q. What are the challenges in scaling up diazaspiro[3.3]heptane synthesis, and how are they mitigated?

  • Methodological Answer : Key issues include low yields in cyclization steps and racemization. reports a 51% yield over three steps for 19 , improved by optimizing reaction time (3 hours for cyclization) and temperature (60°C). Large-scale reactions may use flow chemistry to enhance mixing and reduce decomposition. For sensitive intermediates (e.g., ent-15a ), anhydrous conditions (MgSO₄ drying) and inert atmospheres prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.